molecular formula C11H14N4O4S B11017348 3-(3-methoxyisoxazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide

3-(3-methoxyisoxazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B11017348
M. Wt: 298.32 g/mol
InChI Key: PWXLBJNTQALNBK-UHFFFAOYSA-N
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Description

3-(3-methoxyisoxazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that features a unique combination of isoxazole and thiadiazole moieties. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyisoxazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps:

Industrial Production Methods

For industrial-scale production, the synthesis route must be optimized for safety, scalability, and cost-effectiveness. This often involves:

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyisoxazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.

    Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield hydroxyl derivatives, while reduction of the nitro groups would yield amine derivatives.

Scientific Research Applications

3-(3-methoxyisoxazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-methoxyisoxazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole and thiadiazole rings can bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methoxyisoxazol-5-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide is unique due to its combination of isoxazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H14N4O4S

Molecular Weight

298.32 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C11H14N4O4S/c1-17-6-10-13-14-11(20-10)12-8(16)4-3-7-5-9(18-2)15-19-7/h5H,3-4,6H2,1-2H3,(H,12,14,16)

InChI Key

PWXLBJNTQALNBK-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCC2=CC(=NO2)OC

Origin of Product

United States

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